Ethanone, (methylimino)diphenyl-

Description

Contextualization within Organic Chemistry

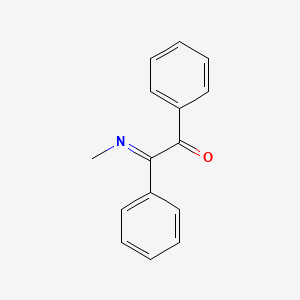

Ethanone (B97240), (methylimino)diphenyl-, with the CAS number 53601-37-9, belongs to the class of organic compounds known as imino ketones. cas.org This classification arises from the presence of both an imine (C=N) and a ketone (C=O) functional group within its molecular framework. These functionalities are central to its reactivity and the broader interest it holds for synthetic chemists. The systematic IUPAC name for this compound is 2-(methylimino)-1,2-diphenylethan-1-one, and it is also known by synonyms such as benzil (B1666583) N-methyl ketoimine. Its molecular formula is C₁₅H₁₃NO, and it has a molecular weight of 223.27 g/mol . chemsrc.com

The study of such molecules is a fundamental aspect of organic chemistry, which explores the structure, properties, composition, reactions, and preparation of carbon-containing compounds. The interplay of the imine and ketone groups in close proximity gives rise to unique electronic and steric properties, making it a subject of interest for understanding reaction mechanisms and molecular interactions.

Structural Features and Functional Groups of Interest

The core structure of Ethanone, (methylimino)diphenyl- is characterized by a 1,2-diphenylethanone backbone. This backbone features two phenyl groups attached to adjacent carbon atoms, one of which is part of a carbonyl group (ketone) and the other is double-bonded to a methylamino group (imine).

The key functional groups that dictate the chemical behavior of this molecule are:

The Ketone Group (C=O): The carbonyl group is a polar functional group that can participate in a variety of reactions, including nucleophilic addition.

The Imine Group (C=N-CH₃): The carbon-nitrogen double bond of the imine is also susceptible to nucleophilic attack and can be hydrolyzed. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal centers.

The Phenyl Groups (C₆H₅): The two aromatic rings influence the electronic properties of the molecule through resonance and inductive effects. They also contribute significantly to the steric bulk of the compound.

Significance of Imino Ethanone Derivatives in Chemical Research

Imino ethanone derivatives, often referred to as α-imino ketones or, more broadly, as Schiff bases, are a significant class of compounds in chemical research. Their importance stems from their versatile reactivity and their ability to act as ligands in coordination chemistry.

The presence of both a "hard" oxygen donor and a "softer" nitrogen donor allows these molecules to bind to a variety of metal ions, forming stable metal complexes. nih.gov This chelating ability is a key feature that has driven research into their applications in catalysis and materials science. For instance, metal complexes of related imino ethanone compounds have been synthesized and studied for their thermal stability and potential as catalysts.

Furthermore, the imine bond is dynamic and can participate in various chemical transformations, making these compounds valuable intermediates in organic synthesis for the preparation of more complex molecules, including nitrogen-containing heterocycles. mdpi.com The synthesis of various Schiff bases and their derivatives is a continuous area of investigation, with studies focusing on their characterization using techniques like FT-IR, NMR, and UV-Vis spectroscopy. nih.gov

Scope and Objectives of Academic Inquiry for This Compound Class

The academic inquiry into Ethanone, (methylimino)diphenyl- and its analogs is primarily driven by a few key objectives:

Synthesis and Characterization: A fundamental goal is the development of efficient and reliable methods for the synthesis of these compounds. nih.gov This is often followed by thorough characterization using a suite of spectroscopic and analytical techniques to confirm their structure and purity.

Coordination Chemistry: A significant area of research involves the use of these compounds as ligands to form novel metal complexes. cas.org Researchers are interested in the structural and electronic properties of these complexes and their potential applications. For example, a study by van Vliet et al. described the synthesis of a trimethylaluminum (B3029685) complex with Ethanone, (methylimino)diphenyl-, where the ligand acts as a bridging N,O-donor. cas.org

Reactivity Studies: Understanding the reactivity of the imine and ketone functionalities is crucial. This includes studying their susceptibility to nucleophilic attack, their role in multicomponent reactions, and their transformation into other functional groups or heterocyclic systems.

Theoretical Studies: Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental findings. These studies can provide insights into the electronic structure, stability, and reactivity of these molecules and their metal complexes.

The research into this class of compounds contributes to the broader understanding of fundamental chemical principles and can pave the way for the development of new catalysts, materials, and synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

53601-37-9 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-methylimino-1,2-diphenylethanone |

InChI |

InChI=1S/C15H13NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11H,1H3 |

InChI Key |

HCIWOCMEIAYNKT-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical and Contemporary Approaches to Core Scaffold Synthesis

The synthesis of the basic ethanone (B97240), (methylimino)diphenyl- structure relies on fundamental organic reactions, primarily the formation of an imine group on a 1,2-diphenylethanone backbone.

The cornerstone of synthesizing the (methylimino)diphenyl-ethanone core is the condensation reaction between a ketone and a primary amine. This reaction typically involves the formation of a Schiff base or imine. A general and analogous approach is the reaction of a ketone, such as phenylacetone, with methylamine (B109427) to form the corresponding N-methylimine. chemistryviews.org This transformation is a key step that can be part of a one-pot reaction sequence. chemistryviews.org

Another classical method for imine formation is the reaction of an aldehyde, like benzaldehyde, with an aqueous solution of methylamine. orgsyn.org This reaction proceeds readily at room temperature, often resulting in a milky white emulsion, and is stirred overnight to ensure completion. orgsyn.org While this example uses an aldehyde, the principle of nucleophilic attack by the amine on the carbonyl carbon followed by dehydration is directly applicable to ketones like 1,2-diphenylethanone (deoxybenzoin).

These condensation reactions are fundamental to creating the C=N-CH₃ (methylimino) functionality on the diphenyl ethanone scaffold.

Modern organic synthesis often employs multi-step sequences to build complex molecules from simpler, commercially available starting materials. vapourtec.comyoutube.com This approach allows for the controlled and efficient construction of functionalized ethanone derivatives that may not be accessible through single-step reactions. vapourtec.com

For instance, the synthesis of complex ethanone derivatives, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for the pharmaceutical Etoricoxib, showcases a multi-step process. google.com Similarly, a series of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives were synthesized to act as enzyme inhibitors, demonstrating how multi-step synthesis can be used to create a library of related compounds for structure-activity relationship studies. nih.gov

Contemporary strategies also include the use of flow chemistry, where reactions are carried out in continuous-flow reactors. syrris.jp This technique allows for the seamless integration of multiple synthetic steps, enhancing efficiency, control, and scalability compared to traditional batch processing. syrris.jp

Table 1: Examples of Multi-Step Synthesis of Ethanone Derivatives

| Target Compound Class | Key Synthetic Strategy | Application/Significance | Reference |

|---|---|---|---|

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Multi-step synthesis involving coupling and oxidation reactions. | Intermediate for Etoricoxib synthesis. | google.com |

| 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone Derivatives | Homologous series synthesized to study structure-activity relationships. | Potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT). | nih.gov |

| Oxomaritidine (Alkaloid Natural Product) | Seven-step continuous sequence using flow chemistry with immobilized reagents. | Demonstrates a new paradigm for the automated, multi-step assembly of complex molecules. | syrris.jp |

Targeted Derivatization and Functionalization

The ethanone, (methylimino)diphenyl- scaffold serves as a versatile platform for further chemical modification. Through targeted derivatization, a wide range of analogs can be synthesized for various applications, from new materials to biologically active agents.

The synthesis of analogs often involves modifying the substituents on the phenyl rings or altering the group attached to the imine nitrogen. For example, research has been conducted on the synthesis of 1,2-Diphenyl-2-(p-tolylimino)-1-ethanone, which is a direct analog where the methyl group of the imine is replaced by a p-tolyl group.

Another example involves the synthesis of 1,2-diphenyl-2-(pyrazin-2-ylimino)-ethanone oxime. uomustansiriyah.edu.iqresearchgate.net This compound is prepared by reacting 2-aminopyrazine (B29847) with benzylmonooxime, which introduces a heterocyclic pyrazinyl group onto the imine nitrogen. uomustansiriyah.edu.iq The synthesis of a homologous series of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone structures further illustrates how modifications to the phenyl rings can be systematically explored. nih.gov These structural modifications are crucial for tuning the electronic and steric properties of the molecule. nih.gov

The reactive nature of the ketone and imine functionalities within the ethanone, (methylimino)diphenyl- core makes it an excellent precursor for the synthesis of more complex molecular structures, particularly heterocycles.

One common strategy involves the cyclization of related scaffolds. For instance, chalcones, which are α,β-unsaturated ketones, can be cyclized with reagents like diphenyl thiourea (B124793) to form 1,3-thiazine rings. derpharmachemica.com This demonstrates how the ethanone backbone can be incorporated into a six-membered heterocyclic system. derpharmachemica.com

Furthermore, the carbonyl group is a key component in multicomponent reactions, such as the Bucherer–Bergs reaction, which is used to synthesize hydantoins, a class of five-membered heterocycles. nih.gov The imine functionality is also central to reactions like the Petasis reaction, which involves the formation of an iminium ion intermediate to create new carbon-carbon bonds. nih.gov The synthesis of 1,2-diphenyl-2-(pyrazin-2-ylimino)-ethanone oxime is a direct example of incorporating a heterocyclic moiety (pyrazine) onto the ethanone framework. uomustansiriyah.edu.iqresearchgate.net

The presence of nitrogen and oxygen donor atoms makes ethanone, (methylimino)diphenyl- and its analogs excellent candidates for use as ligands in coordination chemistry. These ligands can form stable complexes with a variety of metal ions.

Research has demonstrated the synthesis of a bidentate oxime ligand, [1,2-diphenyl-2-(pyrazin-2-ylimino)-ethanone oxime] (HL), which was then reacted with various metal salts to form complexes with the general formula [M(HL)]. uomustansiriyah.edu.iqresearchgate.net The metals successfully complexed include Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). uomustansiriyah.edu.iq Molar conductivity measurements indicated that these complexes are non-electrolytes. uomustansiriyah.edu.iq

Similarly, ligands such as 1,2-Diphenyl-2-(phenylimino)-1-ethanone and its p-tolyl analog have been used to synthesize new bidentate metal complexes with cobalt (Co) and copper (Cu), having the general formula [MCl₂L]. These complexes were synthesized in a straightforward one-pot reaction and were characterized by various spectroscopic and analytical techniques.

Table 2: Metal Complexes of Ethanone, (methylimino)diphenyl- Analogs

| Ligand | Metal Ions | General Formula of Complex | Significance | Reference |

|---|---|---|---|---|

| 1,2-Diphenyl-2-(phenylimino)-1-ethanone | Co(II), Cu(II) | [MCl₂L] | Synthesis of new bidentate metal complexes with high thermal stability. | |

| 1,2-Diphenyl-2-(p-tolylimino)-1-ethanone | Co(II), Cu(II) | [MCl₂L] | Analogous complexes demonstrating tunability of the ligand structure. | |

| 1,2-diphenyl-2-(pyrazin-2-ylimino)-ethanone oxime | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | [M(HL)] | Formation of stable, non-electrolyte bidentate oxime complexes. | uomustansiriyah.edu.iqresearchgate.net |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of Ethanone, (methylimino)diphenyl- is a critical step towards sustainable chemical manufacturing. This involves the redesign of synthetic routes to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. Key areas of focus include the use of solvent-free reaction conditions and the development of catalytic and energy-efficient procedures.

Solvent-Free and Environmentally Benign Reaction Media

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. The development of solvent-free or environmentally benign reaction media is a cornerstone of green chemistry.

One promising approach for the synthesis of imines, including potentially Ethanone, (methylimino)diphenyl-, is the use of solvent-free reaction conditions. Research has demonstrated the successful one-pot, solvent-free synthesis of N-methyl imines of aromatic aldehydes by grinding the aldehyde with methylamine hydrochloride in the presence of a base. wikipedia.org This mechanochemical method avoids the use of bulk solvents, leading to a significant reduction in waste. The reaction proceeds by the physical mixing of the solid reactants, where the mechanical energy input facilitates the chemical transformation.

Another green alternative is the use of water as a reaction medium. Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal choice for green synthesis. While the direct condensation of a ketone and an amine in water can be challenging due to the hydrophobic nature of the reactants, the use of catalytic systems can facilitate this transformation. For instance, the synthesis of N-methylbenzimine has been successfully carried out in an aqueous solution of methylamine. orgsyn.org This suggests that a similar approach could be explored for the synthesis of Ethanone, (methylimino)diphenyl- from benzophenone (B1666685) and methylamine.

The table below summarizes the effect of different solvents on a model imine synthesis reaction, highlighting the potential of greener alternatives.

| Solvent | Reaction Time (hours) | Yield (%) | Environmental Impact |

| Toluene | 6 | 95 | High (Volatile, Toxic) |

| Dichloromethane | 5 | 82 | High (Volatile, Toxic) |

| Water | 12-15 | 79 | Low (Non-toxic, Abundant) |

| Solvent-free (grinding) | 0.5 | >90 | Very Low (No bulk solvent) |

| This table is a representative example based on general findings in imine synthesis and is intended for illustrative purposes. |

Catalytic and Energy-Efficient Synthetic Procedures

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.

Various catalysts have been investigated for imine synthesis. Lewis acids, such as titanium(IV) chloride (TiCl₄) and yttrium(III) triflate (Y(OTf)₃), have been shown to effectively catalyze the formation of imines. rsc.orgresearchgate.net These catalysts activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the amine. The use of catalytic amounts of these reagents avoids the need for stoichiometric activating agents, which are often corrosive and produce significant waste. High-throughput screening has been employed to rapidly identify effective Lewis acid catalysts for the addition of benzophenone imine to epoxides, demonstrating the power of this approach in optimizing reaction conditions. researchgate.net

In addition to metal-based catalysts, organocatalysts have emerged as a greener alternative. These are small organic molecules that can catalyze reactions without the need for potentially toxic or expensive metals. For example, poly(4-vinylpyridine) has been used as a reusable solid base catalyst for the synthesis of N-methyl imines via a mechanochemical ball milling process. orgsyn.org

Energy-efficient synthetic procedures are another key aspect of green chemistry. Microwave-assisted synthesis has gained significant attention as it can dramatically reduce reaction times and improve yields. youtube.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to faster reaction rates. youtube.com This technique has been successfully applied to the synthesis of various imine-containing compounds, including imidazoles from polymer-bound imines and N,N-bis(phosphinoylmethyl)amines. nih.govnih.gov The combination of microwave heating with solvent-free conditions or the use of green solvents can lead to highly efficient and environmentally friendly synthetic protocols. For instance, the microwave-assisted reductive alkylation of methyl carbamate (B1207046) with aldehydes offers a rapid and convenient route to primary amines. organic-chemistry.org

The table below presents a comparison of different catalytic methods for a model imine synthesis, illustrating the advantages of catalytic approaches.

| Catalyst | Reaction Conditions | Yield (%) | Catalyst Reusability |

| None (thermal) | High temperature, long reaction time | Moderate | N/A |

| TiCl₄ | Mild conditions | High | Difficult |

| Y(OTf)₃ | Mild conditions | High | Possible |

| Poly(4-vinylpyridine) | Room temperature, ball milling | High | Yes |

| This table is a representative example based on general findings in imine synthesis and is intended for illustrative purposes. |

Mechanistic Investigations of Chemical Reactivity

Elucidation of Reaction Pathways and Transition States

Detailed studies on the reaction pathways and transition states involving Ethanone (B97240), (methylimino)diphenyl- are not documented in available literature. Such investigations would typically involve computational chemistry to model the energy landscapes of potential reactions and identify the structures of transition states.

The reactivity of the imino and carbonyl centers in Ethanone, (methylimino)diphenyl- is a key area for mechanistic understanding. Generally, the imino carbon would be susceptible to nucleophilic attack, while the nitrogen atom's lone pair could exhibit nucleophilicity. The carbonyl carbon is a classic electrophilic site, and the carbonyl oxygen possesses nucleophilic character. However, specific studies quantifying the nucleophilic and electrophilic character of these centers in Ethanone, (methylimino)diphenyl- are not available.

Investigations into potential intramolecular rearrangements and cyclization reactions of Ethanone, (methylimino)diphenyl- have not been reported. Such reactions could theoretically be prompted by the activation of the imino or carbonyl group, leading to the formation of new cyclic structures. The feasibility and mechanisms of these transformations would depend on the specific reaction conditions and the conformational flexibility of the molecule.

Kinetics and Thermodynamics of Reaction Processes

There is no available data on the kinetics or thermodynamics of reactions involving Ethanone, (methylimino)diphenyl-. To understand the reaction rates and equilibrium positions, experimental studies would be required to determine rate constants, activation energies, and changes in enthalpy and entropy for its various potential transformations.

Stereochemical Outcomes and Control in Organic Transformations

The stereochemical aspects of reactions involving Ethanone, (methylimino)diphenyl- remain unexplored. Since the molecule itself is prochiral, reactions at the imino or carbonyl group could lead to the formation of new stereocenters. Understanding and controlling the stereochemical outcome of such transformations would be crucial for its application in asymmetric synthesis. However, no studies on the diastereoselectivity or enantioselectivity of its reactions have been published.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. rsc.orguobasrah.edu.iqresearchgate.net The chemical shifts (δ) are influenced by the electron density around the nucleus, with deshielded nuclei appearing at higher chemical shifts. researchgate.net

In the ¹H NMR spectrum of ethanone (B97240), (methylimino)diphenyl-, the protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The methyl group protons attached to the imino nitrogen are expected to resonate as a singlet, with a chemical shift influenced by the electronic nature of the imine bond.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the ethanone group is characteristically deshielded and appears at a high chemical shift (typically >160 ppm). The carbons of the phenyl rings will have distinct signals based on their position relative to the ethanone and imino groups. The methyl carbon of the (methylimino) group will have a characteristic chemical shift in the aliphatic region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Ethanone, (methylimino)diphenyl- and Related Structures

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 7.0 - 8.0 (multiplet) | 125.0 - 145.0 |

| Methyl Protons (-N-CH₃) | 2.5 - 3.5 (singlet) | 30.0 - 45.0 |

| Carbonyl Carbon (C=O) | - | > 160.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the phenyl rings.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and HETCOR (Heteronuclear Correlation), are invaluable for establishing the connectivity between atoms. youtube.com A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. youtube.com For ethanone, (methylimino)diphenyl-, COSY would confirm the coupling between adjacent protons on the phenyl rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.comnih.gov These two techniques are often complementary. spectroscopyonline.com

The FT-IR spectrum of ethanone, (methylimino)diphenyl- is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. Another key feature would be the C=N stretching vibration of the imine group, which usually appears in the 1600-1660 cm⁻¹ region. nih.gov The presence of aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The symmetric vibrations of the phenyl rings often give rise to strong Raman signals. The C=N and C=O stretching vibrations are also Raman active.

Table 2: Characteristic Vibrational Frequencies for Ethanone, (methylimino)diphenyl-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Ketone | C=O Stretch | 1650 - 1700 | FT-IR, Raman |

| Imine | C=N Stretch | 1600 - 1660 | FT-IR, Raman |

| Aromatic Ring | C-H Stretch | > 3000 | FT-IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Methyl Group | C-H Bending | ~1375, ~1450 | FT-IR, Raman |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). physchemres.org

The UV-Vis spectrum of ethanone, (methylimino)diphenyl- is expected to show absorptions due to π-π* transitions within the aromatic phenyl rings and the C=N imine group. nih.gov The presence of the carbonyl group in conjugation with the aromatic system can also influence the position and intensity of the absorption maxima (λ_max). researchgate.net The specific wavelengths of absorption provide insights into the extent of conjugation and the electronic structure of the molecule. physchemres.org Solvents can also influence the absorption maxima. physchemres.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govmiamioh.edu Upon ionization, the molecule forms a molecular ion (M+), and its mass-to-charge ratio (m/z) provides the molecular weight.

The fragmentation of ethanone, (methylimino)diphenyl- in the mass spectrometer would likely involve cleavage of the bonds adjacent to the carbonyl and imine groups. Common fragmentation pathways for similar structures include the loss of the methyl group, the phenyl group, or the entire diphenylmethyl group. researchgate.netnih.gov The analysis of these fragment ions helps to piece together the structure of the original molecule. For aromatic ketones, a common fragmentation is the loss of the R group via α-cleavage, followed by the loss of carbon monoxide (CO). miamioh.edu

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org By diffracting X-rays off a single crystal of the compound, it is possible to determine the exact positions of all atoms, bond lengths, bond angles, and torsional angles. wikipedia.orgresearchgate.net This technique provides an unambiguous structural confirmation and reveals details about the molecular conformation and intermolecular interactions in the crystal lattice. mdpi.com For ethanone, (methylimino)diphenyl-, an X-ray crystal structure would provide precise measurements of the C=O and C=N bond lengths, the geometry around the imine nitrogen, and the relative orientations of the two phenyl rings.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. For a molecule like Ethanone (B97240), (methylimino)diphenyl-, such calculations would typically be employed to determine its optimized geometry, electronic energy, and the distribution of electron density.

The reactivity and stability of a chemical compound can be quantitatively assessed through parameters derived from quantum chemical calculations. Global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electronegativity (χ) are often calculated to predict how a molecule will behave in a chemical reaction. For instance, a study on benzoquinone methides utilized DFT calculations to determine their relative stabilization energies. While these methods are well-established, their specific application to predict the reactivity and stability of Ethanone, (methylimino)diphenyl- has not been reported.

A hypothetical data table for such predicted parameters is shown below, based on the types of data generated in studies of related compounds.

Table 1: Hypothetical Reactivity and Stability Parameters for Ethanone, (methylimino)diphenyl-

| Parameter | Symbol | Hypothetical Value | Significance |

| Total Energy | E_total | (Not Calculated) | Overall stability of the molecule |

| Chemical Hardness | η | (Not Calculated) | Resistance to change in electron distribution |

| Electronic Chemical Potential | μ | (Not Calculated) | Tendency of electrons to escape |

| Electronegativity | χ | (Not Calculated) | Power to attract electrons |

| Electrophilicity Index | ω | (Not Calculated) | Propensity to accept electrons |

Note: The values in this table are for illustrative purposes and have not been calculated for the target compound due to a lack of specific studies.

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the kinetic stability of a molecule.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For related azo dyes and other complex organic molecules, MEP analysis has been crucial in identifying reactive sites. However, no specific FMO analysis or MEP maps for Ethanone, (methylimino)diphenyl- are available.

Table 2: Hypothetical Frontier Molecular Orbital Data for Ethanone, (methylimino)diphenyl-

| Molecular Orbital | Energy (eV) | Description |

| HOMO | (Not Calculated) | Highest Occupied Molecular Orbital |

| LUMO | (Not Calculated) | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | (Not Calculated) | Indicator of chemical reactivity and stability |

Note: The values in this table are for illustrative purposes and have not been calculated for the target compound due to a lack of specific studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for conformational analysis, revealing the different shapes a molecule can adopt and the energetic barriers between these conformations. MD simulations also provide insights into intermolecular interactions, such as hydrogen bonding, in different solvent environments. While MD has been applied to study the dynamics of related ethanone oximes and acetamides in solution, no such studies have been published for Ethanone, (methylimino)diphenyl-.

Mechanistic Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed understanding of the reaction pathway. This approach allows for the systematic study of how different substituents might influence the reaction mechanism and energetics. While mechanistic modeling has been applied to various organic reactions, including those of other imine-containing compounds, the reaction pathways and energy landscapes involving Ethanone, (methylimino)diphenyl- remain computationally unexplored.

Computational Design of Novel Derivatives with Predicted Reactivity

A significant application of computational chemistry is the in silico design of new molecules with desired properties. By making systematic modifications to a parent structure and calculating the resulting changes in reactivity, stability, or other properties, novel derivatives can be proposed for synthesis. This rational design approach has been successfully used in drug discovery and materials science. For example, derivatives of 1-phenyl-2-(phenylamino)ethanone were computationally screened and then synthesized as potential inhibitors of the MCR-1 protein. Although this demonstrates the potential of computational design in this class of compounds, there are no reported studies on the computational design of novel derivatives based on the Ethanone, (methylimino)diphenyl- scaffold.

Coordination Chemistry of Imino Ethanone Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with imino ethanone (B97240) ligands is typically achieved through a direct, one-pot reaction. uobaghdad.edu.iq This method involves the reaction of a metal salt, such as a metal(II) chloride, with the imino ethanone ligand in a suitable solvent, commonly ethanol. uobaghdad.edu.iq The reaction mixture is often refluxed to ensure the completion of the complexation. nih.gov The resulting metal complexes can then be isolated as precipitates, which are subsequently filtered, washed, and dried. mdpi.com

The characterization of these complexes relies on a suite of analytical techniques to elucidate their structure and properties.

Spectroscopic Analysis:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is crucial for identifying the coordination sites of the ligand. The spectra of the metal complexes are compared with that of the free ligand. uobaghdad.edu.iq A shift in the vibrational frequencies of the C=N (imine) and C=O (carbonyl) groups indicates their involvement in coordination with the metal ion. uobaghdad.edu.iqresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, confirming complexation. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the complexes. The spectra typically show bands corresponding to intra-ligand (π→π*) and metal-to-ligand charge transfer (MLCT) transitions. rdd.edu.iq The position and intensity of these bands can offer information about the geometry of the coordination complex. rdd.edu.iq For instance, studies on related diphenyl-iminoethanone complexes of Co(II) and Cu(II) show absorption bands in the far UV region, with some exhibiting additional d-d electronic transitions at longer wavelengths. rdd.edu.iq

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the complexes, which helps in confirming their composition. uobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: While useful for characterizing the ligand itself, obtaining clear NMR spectra for paramagnetic metal complexes (e.g., those of Co(II) and Cu(II)) can be challenging due to signal broadening. uobaghdad.edu.iq For diamagnetic complexes, such as those with Zn(II), ¹H and ¹³C NMR can provide detailed structural information in solution. bhu.ac.in

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules. uobaghdad.edu.iq The decomposition of the complexes typically occurs in distinct stages, with the initial mass loss often corresponding to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures. uobaghdad.edu.iqmdpi.com Studies on similar imino ethanone complexes have shown high thermal stability, with decomposition temperatures often exceeding 200°C. uobaghdad.edu.iq

Molar Conductivity:

Measurements of molar conductivity in a suitable solvent help to determine the electrolytic nature of the complexes. researchgate.net Low conductivity values typically indicate that the complexes are non-electrolytic, suggesting that the anions are coordinated to the metal ion. bhu.ac.inresearchgate.net

| Technique | Information Obtained | Typical Observations for Imino Ethanone Complexes |

| FT-IR | Identification of coordinated functional groups | Shift in ν(C=N) and ν(C=O) bands; appearance of new ν(M-N) and ν(M-O) bands. uobaghdad.edu.iqresearchgate.net |

| UV-Vis | Electronic transitions (d-d, MLCT, intra-ligand) | Absorptions in the UV and visible regions, indicative of the complex's geometry. rdd.edu.iq |

| Mass Spec | Molecular weight and fragmentation pattern | Confirmation of the complex's stoichiometry. uobaghdad.edu.iq |

| TGA | Thermal stability and composition | High thermal stability with multi-step decomposition. uobaghdad.edu.iq |

| Molar Cond. | Electrolytic nature | Generally non-electrolytic in nature. bhu.ac.inresearchgate.net |

Ligand-Metal Bonding and Chelation Modes

The (methylimino)diphenyl-ethanone ligand is expected to act as a bidentate ligand, coordinating to a central metal ion through two donor atoms. uobaghdad.edu.iqlibretexts.org The most likely donor atoms are the nitrogen of the imine group and the oxygen of the carbonyl group. uobaghdad.edu.iq This chelation forms a stable five-membered ring structure with the metal ion. chemguide.co.uk

The formation of coordinate covalent bonds involves the donation of lone pair electrons from the nitrogen and oxygen atoms of the ligand to the vacant orbitals of the metal ion. chemguide.co.ukyork.ac.uk The ligand, therefore, acts as a Lewis base, while the metal ion acts as a Lewis acid. researchgate.net

Evidence for this bonding mode is primarily derived from FT-IR spectroscopy. uobaghdad.edu.iq The shift to lower frequencies of the C=N and C=O stretching vibrations upon complexation is a strong indicator of their involvement in bonding. researchgate.net The appearance of new absorption bands in the far-infrared region, attributable to M-N and M-O stretching vibrations, provides further confirmation of the chelation. nih.gov

In some cases, imino ethanone ligands can exhibit different coordination modes, but the bidentate N,O-chelation is the most common and generally the most stable. uobaghdad.edu.iqlibretexts.org

Stereochemistry and Geometry of Coordination Complexes

The stereochemistry and geometry of the coordination complexes formed with (methylimino)diphenyl-ethanone are primarily determined by the coordination number of the central metal ion and its electronic configuration. libretexts.orglibretexts.org

For a metal ion with a coordination number of four, two common geometries are possible: tetrahedral and square planar. libretexts.orgyoutube.com Tetrahedral geometry is often observed for metal ions with d⁰, d⁵ (high spin), and d¹⁰ configurations, while square planar geometry is characteristic of d⁸ metal ions like Ni(II), Pd(II), and Pt(II). libretexts.orgyoutube.com

With a coordination number of six, the most prevalent geometry is octahedral. libretexts.orglibretexts.org This geometry is adopted by a wide range of transition metal ions. libretexts.org In an octahedral complex with a bidentate ligand like (methylimino)diphenyl-ethanone, three ligand molecules would coordinate to the metal center, leading to the formation of chiral complexes with Δ (delta) and Λ (lambda) enantiomers. mdpi.com If other ligands are present, such as two (methylimino)diphenyl-ethanone ligands and two monodentate ligands (e.g., chloride ions), cis- and trans- isomers can also be formed. researchgate.net

The specific geometry adopted by a complex can be influenced by several factors, including the size of the ligands and the metal ion, and electronic effects such as the ligand field stabilization energy. youtube.com The geometry of these complexes is often predicted and confirmed using spectroscopic methods, particularly UV-Vis spectroscopy, and in some cases, single-crystal X-ray diffraction. rdd.edu.iqrsc.org

| Coordination No. | Common Geometries | Example Metal Ions/Configurations |

| 4 | Tetrahedral | Zn(II) (d¹⁰), Co(II) (d⁷) |

| 4 | Square Planar | Ni(II) (d⁸), Pd(II) (d⁸) |

| 6 | Octahedral | Co(II) (d⁷), Cu(II) (d⁹), Fe(III) (d⁵) |

Redox Behavior and Electrochemistry of Metal Complexes

The redox behavior of metal complexes with imino ethanone ligands is of interest due to the potential for both the metal center and the ligand to participate in electron transfer processes. bohrium.com The electrochemical properties of these complexes are typically investigated using techniques like cyclic voltammetry (CV). bohrium.com

The cyclic voltammogram of a metal complex can reveal information about the reversibility of redox processes and the potentials at which they occur. bohrium.com For many transition metal complexes, the redox activity is centered on the metal ion, involving changes in its oxidation state (e.g., M(II)/M(I) or M(III)/M(II) couples). researchgate.net

However, the imino ethanone ligand itself can be redox-active. bohrium.com The imine group and the conjugated system can potentially undergo reduction or oxidation. In such cases, the ligand is considered "non-innocent," meaning it actively participates in the redox chemistry of the complex rather than just acting as a spectator. bohrium.com

The coordination of the ligand to the metal ion can significantly influence its redox potential. bohrium.com Complexation can make the ligand easier or harder to oxidize or reduce compared to the free ligand. bohrium.com Similarly, the nature of the ligand can tune the redox potential of the metal center. researchgate.net

Studies on related systems have shown that the choice of metal halide can vary the reduction potentials of the coordinated iminoquinone ligands by a significant amount. bohrium.com This tunability of redox properties is a key feature of these complexes and is important for their potential applications in areas such as catalysis and materials science. researchgate.net

Applications in Advanced Chemical Systems

Role in Catalysis and Reaction Promoters

Homogeneous and Heterogeneous Catalysis Involving Derived Complexes

Metal complexes derived from imino ethanone (B97240) ligands can act as catalysts in a variety of organic transformations. In homogeneous catalysis , where the catalyst is in the same phase as the reactants, complexes of metals like palladium, nickel, or copper with ligands similar to Ethanone, (methylimino)diphenyl- could potentially catalyze cross-coupling reactions, hydrogenations, or oxidations. chemanager-online.comwiley.comepfl.ch The solubility of such complexes in organic solvents would be a key factor for their application in homogeneous systems.

For heterogeneous catalysis , the compound or its metal complexes could be immobilized on a solid support. This approach offers advantages in catalyst separation and recycling. For instance, the aromatic rings of Ethanone, (methylimino)diphenyl- could facilitate adsorption onto surfaces like graphite (B72142) or functionalized silica, creating a solid-supported catalyst for various chemical processes.

| Catalysis Type | Potential Application of Ethanone, (methylimino)diphenyl- Derived Complexes | Key Considerations |

| Homogeneous | Cross-coupling reactions (e.g., Suzuki, Heck), Hydrogenation, Oxidation | Solubility in reaction media, Stability of the metal complex |

| Heterogeneous | Supported catalysts for continuous flow reactions, Ease of separation and reuse | Method of immobilization, Leaching of the active species, Mass transfer limitations |

Mechanistic Understanding of Catalytic Cycles

A hypothetical catalytic cycle involving a metal complex of Ethanone, (methylimino)diphenyl- would likely proceed through several key steps. These include:

Ligand Association/Dissociation: The imino ethanone ligand would bind to the metal center, and its dissociation could be a crucial step in regenerating the active catalyst.

Oxidative Addition: The substrate molecules would react with the metal center, leading to a change in the metal's oxidation state.

Migratory Insertion: The coordinated substrates would undergo rearrangement and bond formation.

Reductive Elimination: The final product would be released from the metal center, returning the catalyst to its initial state. libretexts.org

Understanding the kinetics and thermodynamics of each step is essential for optimizing the catalytic process. researchgate.net Detailed mechanistic studies, which are currently unavailable for this specific compound, would be necessary to elucidate the precise nature of its catalytic activity.

Supramolecular Chemistry and Self-Assembly

The assembly of molecules into larger, ordered structures through non-covalent interactions is the realm of supramolecular chemistry. nih.govnih.govnih.gov The structure of Ethanone, (methylimino)diphenyl- suggests its potential as a building block for creating complex supramolecular architectures. whiterose.ac.ukresearchgate.netethernet.edu.et

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystal Engineering

While Ethanone, (methylimino)diphenyl- itself lacks traditional hydrogen bond donors, the nitrogen and oxygen atoms could act as hydrogen bond acceptors if co-crystallized with suitable donor molecules. This opens up possibilities for creating multi-component crystals with tailored structures and properties through crystal engineering . rsc.org

| Non-Covalent Interaction | Structural Feature in Ethanone, (methylimino)diphenyl- | Potential Role in Supramolecular Assembly |

| π-Stacking | Two phenyl rings | Directing the formation of columnar or layered structures in the solid state. rsc.orgnih.gov |

| Hydrogen Bonding (Acceptor) | Imine nitrogen, Carbonyl oxygen | Formation of co-crystals with hydrogen bond donor molecules. |

| van der Waals Forces | Entire molecule | General packing and stabilization of the crystal lattice. |

Design of Supramolecular Architectures with Imino Ethanone Units

By modifying the peripheral groups of the imino ethanone core, it is possible to program the self-assembly process. For instance, introducing functional groups capable of specific recognition events, such as hydrogen bonding arrays or metal coordination sites, could lead to the formation of discrete supramolecular structures like capsules, cages, or extended networks. The reversible nature of these non-covalent bonds could also lead to dynamic materials that respond to external stimuli. nih.gov

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from traditional batch processing to continuous flow chemistry represents a significant trend in modern chemical synthesis, driven by the need for safer, more efficient, and scalable production. stolichem.com For a compound like Ethanone (B97240), (methylimino)diphenyl-, which contains an imine functional group, flow chemistry offers substantial potential advantages.

Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity. stolichem.comacs.org The small reactor volumes enhance process safety, which is a crucial consideration when dealing with potentially reactive intermediates. stolichem.com For imine synthesis specifically, continuous flow can facilitate challenging steps like dehydration and can be integrated with subsequent reactions, such as reductions, in a streamlined, multi-step process. nih.govresearchgate.net

Automated synthesis platforms are another key area of development. sigmaaldrich.com These systems, capable of performing iterative reactions and purifications, can dramatically accelerate the synthesis of small molecules and the exploration of their chemical space. researchgate.netchemrxiv.org For derivatives of Ethanone, (methylimino)diphenyl-, an automated synthesizer could be employed to rapidly generate analogues with varied substitution patterns on the diphenyl rings, facilitating structure-activity relationship studies.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Imine Formation

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often limited, potential for hotspots | Superior, excellent temperature control stolichem.com |

| Safety | Higher risk with large volumes of reagents | Enhanced due to small reactor volume stolichem.com |

| Scalability | Often requires re-optimization | More straightforward by running longer |

| Process Control | Difficult to precisely control reaction time | Precise control of residence time stolichem.com |

| Integration | Requires isolation between steps | Enables telescoping of multiple reaction steps nih.gov |

Exploration of Novel Reactivity and Transformation Pathways (e.g., Photochemistry)

The core structure of Ethanone, (methylimino)diphenyl- offers rich potential for exploring novel chemical transformations. The imine bond is a versatile functional group that can participate in a wide array of reactions. Future research could focus on developing new catalytic methods for the synthesis and functionalization of such compounds. For instance, the development of one-pot reactions that form the imine and then use it in a subsequent C-N or C-C bond-forming reaction is a highly desirable goal for efficiency. organic-chemistry.org

Photochemistry, in particular, presents an emerging frontier. While not specifically documented for Ethanone, (methylimino)diphenyl-, related nitrogen-containing compounds are being investigated for light-activated reactions. nih.gov These methods can offer alternative, milder reaction conditions compared to traditional thermal methods and can unlock unique reactivity patterns.

Furthermore, the diphenyl moiety can be functionalized through various modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex molecular architectures. wikipedia.orgnih.gov Research into novel catalytic systems that can selectively functionalize the C-H bonds of the phenyl rings would be a significant advancement.

Advanced Characterization Techniques for In Situ and Real-Time Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing chemical processes. For the synthesis of Ethanone, (methylimino)diphenyl-, advanced in situ and real-time monitoring techniques are invaluable. Process Analytical Technology (PAT) tools like Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to track the formation of the imine from its precursors in real-time. researchgate.net This allows for precise determination of reaction endpoints and the identification of any transient intermediates or byproducts.

Nuclear Magnetic Resonance (NMR) spectroscopy, when integrated into a flow system (in-line NMR), provides detailed structural information as the reaction proceeds. researchgate.net This can be used to calculate reaction yields and kinetics without the need for offline sampling and analysis. For a complex molecule like Ethanone, (methylimino)diphenyl-, high-resolution mass spectrometry (HRMS) techniques, such as those used in "petroleomics" for analyzing complex organic mixtures, could be adapted to characterize its synthesis and subsequent reactions in detail. mdpi.comacs.org

Table 2: Advanced Characterization Techniques for Imine Synthesis Monitoring

| Technique | Information Obtained | Application |

|---|---|---|

| Raman Spectroscopy | Vibrational modes (e.g., C=N stretch) | Kinetic studies, reaction endpoint determination |

| FTIR Spectroscopy | Functional group analysis (e.g., C=O disappearance) | Real-time concentration monitoring researchgate.net |

| In-line NMR Spectroscopy | Detailed structural information, quantification | Mechanistic studies, yield calculation researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass for molecular formula confirmation | Byproduct identification, complex mixture analysis mdpi.com |

Machine Learning and Artificial Intelligence in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. aimlic.comnih.gov For a molecule like Ethanone, (methylimino)diphenyl-, AI could be applied in several ways. ML models can be trained on large datasets of chemical reactions to predict the optimal conditions for its synthesis or to forecast the outcomes of novel, untested reactions. neurips.ccijnc.ir This predictive power can significantly reduce the number of experiments required, saving time and resources. arxiv.org

Sustainable Synthesis and Circular Economy Considerations

The principles of green chemistry and the circular economy are increasingly guiding chemical synthesis. nih.govchemiehoch3.de Future research on Ethanone, (methylimino)diphenyl- will likely focus on developing more sustainable synthetic routes. This includes the use of greener solvents (like water or bio-based solvents), the development of highly efficient catalytic processes to minimize waste, and the use of renewable starting materials where possible. mdpi.comresearchgate.netnih.gov

The concept of a circular economy in the chemical industry aims to minimize waste by treating byproducts not as waste but as potential resources. tcs.comwhiterose.ac.uk Research in this area might explore ways to recycle catalysts used in the synthesis of Ethanone, (methylimino)diphenyl- or to convert any byproducts into valuable chemicals. numberanalytics.com Designing the entire lifecycle of the chemical, from synthesis to its end-of-life, is a key aspect of this approach. nih.gov The development of synthetic methods that are not only efficient but also environmentally benign is a critical goal for modern chemistry. kyushu-u.ac.jp

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.